

A Comprehensive Technical Guide to 2-Amino-3,5-diiodobenzamide

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Compound of Interest

Compound Name: 2-Amino-3,5-diiodobenzamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological significance of **2-Amino-3,5-diiodobenzamide**. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from structurally analogous molecules to provide a robust predictive analysis.

Chemical Properties and Data

While specific experimental data for **2-Amino-3,5-diiodobenzamide** is not readily available in the public domain, we can infer its key physicochemical properties based on the known data of the closely related compound, 2-Amino-3,5-diiodobenzoic acid, and general principles of organic chemistry.

Table 1: Predicted Physicochemical Properties of 2-Amino-3,5-diiodobenzamide



Property	Predicted Value	Basis for Prediction
Molecular Formula	C7H5l2N2O	Based on chemical structure
Molecular Weight	387.94 g/mol	Calculated from the molecular formula
Appearance	White to off-white solid	Analogy with 2-Amino-3,5-diiodobenzoic acid[1]
Melting Point	> 200 °C (with decomposition)	Amides generally have higher melting points than their corresponding carboxylic acids. 2-Amino-3,5-diiodobenzoic acid has a melting point of 233-235 °C.[1]
Solubility	Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF.	General solubility trends for aromatic amides.
pKa (of the amine)	~ 2-3	The electron-withdrawing effects of the iodine atoms and the benzamide group are expected to decrease the basicity of the anilino amine.

Synthesis of 2-Amino-3,5-diiodobenzamide

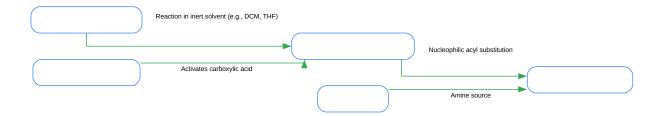
A plausible and efficient synthetic route to **2-Amino-3,5-diiodobenzamide** is the conversion of the commercially available 2-Amino-3,5-diiodobenzoic acid to the primary amide. This transformation can be achieved via several standard methods. Below are detailed experimental protocols for two common and effective approaches.

Experimental Protocol 1: Synthesis via an Acyl Chloride Intermediate

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with ammonia to form the amide.



Workflow Diagram: Synthesis via Acyl Chloride



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Caption: Synthesis of **2-Amino-3,5-diiodobenzamide** via an acyl chloride intermediate.

Methodology:

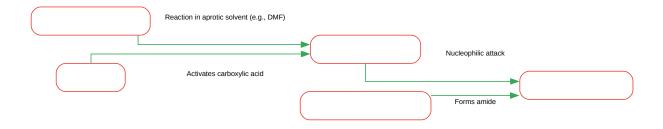
- Acyl Chloride Formation: To a solution of 2-Amino-3,5-diiodobenzoic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (SOCl₂) (1.2 eq) or oxalyl chloride ((COCl)₂) (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. The reaction mixture is then stirred at room temperature for 2-4 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC). The excess reagent and solvent are removed under reduced pressure to yield the crude 2-Amino-3,5-diiodobenzoyl chloride.[2][3][4][5]
- Amidation: The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM or THF) and cooled to 0 °C. A solution of ammonia in an appropriate solvent (e.g., ammonia in methanol or aqueous ammonia) is added dropwise. The reaction is stirred at room temperature for 1-2 hours.
- Work-up and Purification: The reaction mixture is quenched with water and extracted with an
 organic solvent. The organic layer is washed with brine, dried over anhydrous sodium
 sulfate, and concentrated under reduced pressure. The crude product can be purified by
 recrystallization or column chromatography.



Experimental Protocol 2: Synthesis using a Carbodiimide Coupling Agent

This method avoids the harsh conditions of acyl chloride formation and is often used for substrates with sensitive functional groups.

Workflow Diagram: Carbodiimide Coupling Synthesis



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Caption: Synthesis of **2-Amino-3,5-diiodobenzamide** using a carbodiimide coupling agent.

Methodology:

- Reaction Setup: To a solution of 2-Amino-3,5-diiodobenzoic acid (1.0 eq) in a polar aprotic solvent such as DMF, add a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) or N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq). An additive such as N-hydroxybenzotriazole (HOBt) (1.2 eq) can be used to improve efficiency and reduce side reactions.[6][7][8][9][10]
- Amidation: To this mixture, add a source of ammonia, such as ammonium chloride (1.5 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq). The reaction is stirred at room temperature for 12-24 hours.
- Work-up and Purification: The reaction mixture is diluted with water and extracted with an appropriate organic solvent. If DCC is used, the dicyclohexylurea byproduct can be removed by filtration. The organic layer is washed sequentially with a mild acid, a mild base, and



brine, then dried and concentrated. The product is purified by recrystallization or column chromatography.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **2-Amino-3,5-diiodobenzamide** based on the analysis of its functional groups and comparison with analogous structures.

Table 2: Predicted ¹H NMR Spectral Data



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.8 - 8.2	d	1H	Aromatic H (ortho to - CONH2)	Deshielded by the anisotropic effect of the carbonyl and the electron- withdrawing iodine.
~ 7.5 - 7.8	d	1H	Aromatic H (meta to - CONH2)	Less deshielded than the ortho proton.
~ 6.5 - 7.0	br s	2H	-CONH2	Broad singlet due to quadrupolar relaxation of the nitrogen nucleus and possible hydrogen bonding.
~ 4.5 - 5.5	br s	2H	-NH2	Broad singlet, chemical shift can vary with concentration and solvent due to hydrogen bonding.

Table 3: Predicted ¹³C NMR Spectral Data



Chemical Shift (δ, ppm)	Assignment	Rationale
~ 170	C=O	Typical chemical shift for a primary amide carbonyl carbon.
~ 145 - 150	C-NH ₂	Aromatic carbon attached to the amino group.
~ 140 - 145	Aromatic C-H	
~ 120 - 125	Aromatic C-H	
~ 115 - 120	C-CONH ₂	Aromatic carbon attached to the amide group.
~ 80 - 90	C-I	Aromatic carbons attached to iodine, significantly shielded by the heavy atom effect.

Table 4: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Vibration	Rationale
3400 - 3200	N-H stretch	Two bands expected for the primary amine (-NH ₂) and two for the primary amide (-CONH ₂).
1680 - 1640	C=O stretch (Amide I)	Characteristic strong absorption for a primary amide carbonyl.
1620 - 1580	N-H bend (Amide II)	Bending vibration of the amide N-H bond.
1600 - 1450	C=C stretch	Aromatic ring stretching vibrations.
~ 800	C-I stretch	Carbon-iodine stretching vibration.



Mass Spectrometry: The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 388. Key fragmentation patterns would likely involve the loss of the amide group (-CONH₂) to give a fragment at m/z 344, and the loss of iodine atoms. The presence of two iodine atoms would give a characteristic isotopic pattern.[11][12][13][14][15]

Reactivity and Potential Biological Significance

Reactivity:

- Amino Group: The 2-amino group can undergo typical reactions of an aromatic amine, such as diazotization followed by Sandmeyer-type reactions to introduce other functional groups.
 It can also be acylated or alkylated.
- Amide Group: The primary amide can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. Dehydration of the amide would yield a nitrile.
- Aromatic Ring: The electron-donating amino group and the electron-withdrawing iodo and carboxamido groups will influence the regioselectivity of further electrophilic aromatic substitution reactions.

Potential Biological Significance:

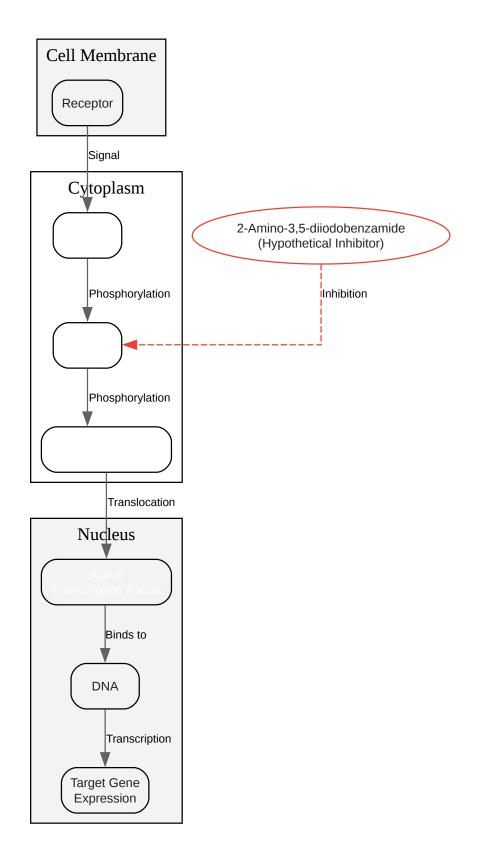
Halogenated benzamides are a class of compounds with diverse biological activities. The introduction of iodine atoms can significantly impact a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets. While no specific biological activity has been reported for **2-Amino-3,5-diiodobenzamide**, related halogenated aromatic compounds have shown a range of activities, including antibacterial, antifungal, and anticancer properties.

Potential Signaling Pathway Involvement:

Aminobenzamide derivatives have been implicated in various signaling pathways. For instance, some aminobenzamide-based molecules act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death. Inhibition of PARP can be a therapeutic strategy in certain cancers. It is plausible that **2-Amino-3,5-diiodobenzamide** or its derivatives could interact with enzymes or receptors within cellular signaling cascades.



Hypothetical Signaling Pathway Diagram



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Caption: Hypothetical inhibition of a kinase signaling pathway by **2-Amino-3,5-diiodobenzamide**.

This guide provides a foundational understanding of **2-Amino-3,5-diiodobenzamide** for researchers and drug development professionals. The proposed synthetic routes and predicted data offer a starting point for the practical synthesis and characterization of this compound, enabling further investigation into its potential therapeutic applications.

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